Potency and Selectivity of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one-Based BRD4 BD2 Inhibitors vs. BRD4 BD1
A derivative of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one, compound XY153, demonstrated potent and selective inhibition of the second bromodomain (BD2) of BRD4. This establishes the core scaffold's capacity for high target engagement and isoform selectivity. [1]
| Evidence Dimension | Inhibitory activity (IC50) against BRD4 bromodomains |
|---|---|
| Target Compound Data | Derivative XY153 shows an IC50 of 0.79 nM against BRD4 BD2 |
| Comparator Or Baseline | IC50 against BRD4 BD1 is > 279.66 nM (calculated from 354-fold selectivity) |
| Quantified Difference | 354-fold selectivity for BD2 over BD1 |
| Conditions | Biochemical binding assay |
Why This Matters
This data demonstrates the scaffold's potential for creating highly selective inhibitors, which is crucial for minimizing off-target toxicity in therapeutic applications.
- [1] Li, J., Zhang, C., Xu, H., Wang, C., Dong, R., Shen, H., ... & Xu, Y. (2022). Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent, Second Bromodomain (BD2)-Selective Inhibitors of BRD4. View Source
